6,9-Diazaspiro[4.5]decan-7-one
説明
特性
IUPAC Name |
6,9-diazaspiro[4.5]decan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZRCKRTHTEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Formation of Key Intermediates
The Strecker reaction initiates the synthesis by reacting cyclohexanone derivatives with cyanide and ammonium sources. For example, 1-[(aryl)(cyanomethyl)amino]cyclohexanecarboxamides (3a–f) are synthesized via this method. The reaction proceeds under acidic conditions, yielding nitrile intermediates that undergo partial hydrolysis to carboxamides.
Critical Conditions :
N-Cyanomethylation and Cyclization
The carboxamide intermediates undergo N-cyanomethylation using chloroacetonitrile, introducing the cyanomethyl group essential for spirocycle formation. Subsequent cyclization under mild acidic conditions (e.g., acetic acid ) generates the diazaspiro[4.5]decane core.
Representative Reaction :
Condensation-Cyclization Approach
Aldehyde-Amine Condensation
Alternative routes involve condensing N-substituted piperidones with aldehydes or amines. For instance, N-benzylpiperidone reacts with thioglycolic acid in toluene under reflux, facilitated by a Dean-Stark apparatus to remove water. This method avoids cyanide use, enhancing safety.
Key Steps :
-
Condensation : Piperidone + Aldehyde → Iminium intermediate.
-
Cyclization : Intramolecular nucleophilic attack forms the spirocyclic structure.
Post-Cyclization Modifications
The spirocyclic product undergoes functionalization to introduce substituents. For example, alkylation with benzyl chloride or aralkylation with substituted benzyl bromides diversifies the scaffold.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium on Carbon (Pd/C) : Accelerates hydrogenation steps in post-cyclization reductions.
-
Aluminium Chloride (AlCl₃) : Facilitates tetrazole ring formation from cyano groups in later stages.
Mechanistic Insights
Cyclization Dynamics
The spirocyclic framework forms via a 6-endo-trig cyclization , where the amine nucleophile attacks a proximal carbonyl carbon. Computational studies suggest transition states stabilized by intramolecular hydrogen bonding.
Stereoelectronic Considerations
-
Conformational Locking : The spiro junction restricts rotation, favoring bioactive conformations.
-
Electronic Effects : Electron-withdrawing groups on the aryl ring enhance cyclization rates by polarizing the carbonyl group.
Comparative Analysis of Synthetic Routes
| Parameter | Strecker Pathway | Condensation-Cyclization |
|---|---|---|
| Yield | 45–55% | 60–70% |
| Safety | Moderate (cyanide) | High |
| Functionalization | Limited | Broad (alkyl/aralkyl groups) |
| Scalability | Challenging | Industrial-friendly |
Industrial-Scale Production Challenges
Purification Techniques
化学反応の分析
Types of Reactions
6,9-Diazaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
科学的研究の応用
Chemical Properties and Structure
- Chemical Formula : CHN
- Molecular Weight : 140.23 g/mol
- CAS Number : 1246396-45-1
- IUPAC Name : 6,9-Diazaspiro[4.5]decane
The compound features a unique spiro structure that contributes to its biological activity, particularly in neurological applications.
Anticonvulsant Activity
One of the primary applications of 6,9-Diazaspiro[4.5]decan-7-one is in the field of anticonvulsant drug development. Research has demonstrated that derivatives of this compound exhibit promising anticonvulsant properties.
-
Efficacy Studies :
- In a study evaluating various derivatives, certain compounds demonstrated significant anticonvulsant activity with effective doses (ED) much lower than traditional anticonvulsants such as Phenobarbital and Ethosuximide. For instance, one derivative showed an ED of 0.0043 mmol/kg, which is approximately 14 times more potent than Phenobarbital .
- Another derivative exhibited an ED of 0.019 mmol/kg, outperforming Diphenylhydantoin .
- Neurotoxicity Assessment :
Case Studies
| Compound | ED (mmol/kg) | Reference Drug | Reference ED (mmol/kg) | Potency Comparison |
|---|---|---|---|---|
| Compound 6g | 0.0043 | Phenobarbital | 0.06 | 14-fold more potent |
| Compound 6e | 0.019 | Diphenylhydantoin | 0.034 | 1.8-fold more potent |
Other Potential Applications
While the primary focus has been on its anticonvulsant properties, ongoing research may uncover additional therapeutic uses for this compound:
- Psychotropic Effects : Given its structure, there is potential for exploring its effects on mood disorders and anxiety.
- Drug Design : The spirocyclic framework can serve as a template for designing new classes of pharmaceuticals targeting various neurological conditions.
作用機序
The mechanism of action of 6,9-Diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
類似化合物との比較
a) 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (5a–c)
These derivatives feature aryl groups (phenyl, 4-methylphenyl, 4-methoxyphenyl) at the 6th position and two ketone groups (Table 1).
| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| 5a | Phenyl | 50 | 73–74 | 256.27 | |
| 5b | 4-Methylphenyl | 60 | 88 | 270.29 | |
| 5c | 4-Methoxyphenyl | 50 | 60 | 286.29 |
Key Differences :
- Electron-donating groups (e.g., methoxy in 5c) lower melting points compared to non-polar substituents (phenyl, methyl).
- Higher yields correlate with steric accessibility during alkylation (e.g., 5b vs. 5a).
b) Nitrogen-Substituted Derivatives (6a–i)
Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) introduces an ester group, enhancing solubility in organic solvents. Spectral data (IR: 1752 cm⁻¹ for ester carbonyl; NMR: δ 3.76 ppm for COOCH₃) confirm functionalization .
Heteroatom Variations in Spiro Frameworks
a) 9-Oxa-6-azaspiro[4.5]decan-7-one
Replacing one nitrogen with oxygen (CAS 1643811-17-9) reduces basicity and alters hydrogen-bonding capacity.
b) 2,8-Diazaspiro[4.5]decan-3-one (CAS 561314-57-6)
Spiro Compounds with Expanded Ring Systems
a) 1,4-Diazaspiro[5.5]undecane-3,5-diones (5d–f)
Expanding the spiro ring to six members increases conformational flexibility. For example:
- 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) : Melting point 162°C, yield 80% ().
- Molecular weight : 284.31 g/mol (vs. 152.20 for 6,9-diazaspiro[4.5]decan-7-one).
Stereochemical Variants
a) (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 90058-31-4)
Chiral centers (e.g., isopropyl group at C8) introduce stereoselectivity in biological interactions.
b) (S)-8-Hydroxymethyl Derivatives (CAS 90058-25-6)
Research Implications
- Drug Design : The spirocyclic core of this compound offers rigidity for target binding, while derivatives like 5a–c and 6a–i enable tuning of pharmacokinetic properties .
- Synthetic Challenges : Alkylation and cyclization steps require precise control to avoid byproducts (e.g., over-alkylation in 6a–i synthesis) .
- Patent Relevance : Derivatives appear in experimental phasing pipelines (e.g., SHELXL in ) and as intermediates in EP 4374877 A2 ().
生物活性
6,9-Diazaspiro[4.5]decan-7-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which includes two nitrogen atoms. This structural characteristic contributes to its diverse biological activities, making it a candidate for various therapeutic applications. This article summarizes the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 190.67 g/mol
- Structure : The compound features a spirocyclic framework that enhances its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Inhibition of Enzymes : It acts as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs). This inhibition can have therapeutic implications in conditions such as cancer and ischemic diseases by stabilizing HIFs and promoting angiogenesis under hypoxic conditions .
- Antimicrobial Activity : The compound has demonstrated selective antifungal activity, indicating its potential as a chitin synthase inhibitor, which could be valuable in treating fungal infections .
- Neurological Applications : Research suggests that compounds with similar structures may modulate voltage-gated ion channels, hinting at potential applications in treating neurological disorders .
Antifungal Activity
This compound has shown promising antifungal properties. In studies, derivatives of this compound were designed to inhibit chitin synthase, a key enzyme in fungal cell wall synthesis. The results indicated selective antifungal activity against various fungal strains .
Antiviral Activity
While specific antiviral activities against viruses such as dengue have not been explicitly reported for this compound itself, related diazaspiro compounds have exhibited significant antiviral properties. For instance, derivatives have been shown to inhibit Dengue virus type 2 (DENV2) with effective concentrations reported in cell-based assays .
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Study : A study evaluated the antifungal efficacy of several derivatives based on this compound against common fungal pathogens. Results showed that specific modifications to the spiro structure enhanced antifungal activity significantly compared to the parent compound.
- PHD Inhibition Study : Another research effort focused on the inhibition of PHD enzymes by this compound and its derivatives. The study demonstrated that certain derivatives exhibited higher binding affinities and improved inhibitory effects on PHDs compared to existing inhibitors.
Future Directions
Research into this compound is ongoing, with particular emphasis on:
- Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
- Expanded Biological Testing : Further investigation into the compound's effects on various disease models, particularly in oncology and infectious diseases.
- Mechanistic Studies : Detailed studies to elucidate the precise molecular interactions and pathways involved in the biological activity of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,9-Diazaspiro[4.5]decan-7-one, and how can reaction conditions be systematically optimized?
- Methodology : Begin with retrosynthetic analysis to identify feasible precursors (e.g., piperazine derivatives or spirocyclic intermediates). Use high-throughput experimentation (HTE) to screen catalysts, solvents, and temperatures. Monitor yields via HPLC or LC-MS and validate purity through -NMR and -NMR . For optimization, apply Design of Experiments (DoE) to evaluate interactions between variables like pH, reaction time, and stoichiometry.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- Methodology : Compare -NMR chemical shifts of the spirocyclic nitrogen atoms (δ 3.1–3.5 ppm for protons adjacent to carbonyl groups) and carbonyl stretching frequencies in IR (~1680–1720 cm). Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (CHNO, MW 154.21) and differentiate isotopic patterns from analogs like 2,8-diazaspiro[4.5]decan-3-one .
Q. What strategies ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?
- Methodology : Develop a validated LC-MS/MS protocol with deuterated internal standards to correct for matrix effects. Optimize chromatographic separation using C18 columns and mobile phases with 0.1% formic acid. Calibrate against reference standards from authoritative sources (e.g., NIST or Enamine Ltd.) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution or ring-opening reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and transition states. Validate predictions experimentally by reacting the compound with electrophiles (e.g., alkyl halides) under controlled conditions. Analyze regioselectivity using -NMR and X-ray crystallography (employ SHELXL for refinement) .
Q. What mechanisms underlie contradictory bioactivity data for this compound across different assays (e.g., enzyme inhibition vs. cellular uptake)?
- Methodology : Reassess assay conditions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Test solubility and stability in assay buffers via dynamic light scattering (DLS). Use molecular docking (AutoDock Vina) to compare binding modes with target proteins and correlate with cellular permeability data from Caco-2 assays .
Q. How can computational models predict the pharmacokinetic properties of this compound derivatives?
- Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models trained on spirocyclic compound libraries. Use Schrödinger’s ADMET Predictor or SwissADME to estimate logP, bioavailability, and metabolic stability. Cross-validate with in vitro hepatic microsomal assays .
Data Interpretation and Reporting
Q. What statistical approaches resolve discrepancies in crystallographic data for this compound polymorphs?
- Methodology : Use Rietveld refinement (via TOPAS or GSAS-II) to analyze powder X-ray diffraction (PXRD) patterns. Compare unit cell parameters (a, b, c, α, β, γ) and hydrogen-bonding networks across polymorphs. Apply Bayesian statistics to assess confidence intervals for bond lengths and angles .
Q. How should researchers formulate hypotheses when structural analogs of this compound exhibit divergent biological activities?
- Methodology : Adopt the PICO framework: Define P opulation (target protein), I ntervention (analog structure), C omparison (parent compound), and O utcome (activity shift). Use molecular dynamics simulations (GROMACS) to explore conformational flexibility and solvent interactions .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
